molecular formula C14H11ClO3 B6403169 4-(3-Chloro-2-methylphenyl)-2-hydroxybenzoic acid CAS No. 1261986-22-4

4-(3-Chloro-2-methylphenyl)-2-hydroxybenzoic acid

Cat. No.: B6403169
CAS No.: 1261986-22-4
M. Wt: 262.69 g/mol
InChI Key: WBLGNSFBTBAFHX-UHFFFAOYSA-N
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Description

4-(3-Chloro-2-methylphenyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a chloro-substituted phenyl group and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2-methylphenyl)-2-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylphenol and salicylic acid.

    Reaction: The 3-chloro-2-methylphenol undergoes a Friedel-Crafts acylation reaction with salicylic acid in the presence of a Lewis acid catalyst such as aluminum chloride.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts acylation reaction.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Purification Techniques: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2-methylphenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The chloro group can be reduced to a methyl group under specific conditions.

    Substitution: The chloro group can be substituted with other functional groups such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of 4-(2-methylphenyl)-2-hydroxybenzoic acid.

    Substitution: Formation of various substituted hydroxybenzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(3-Chloro-2-methylphenyl)-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-methylphenyl)-2-hydroxybenzoic acid involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.

    Binding Interactions: The hydroxy and chloro groups may facilitate binding interactions with target molecules, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chlorophenyl)-2-hydroxybenzoic acid: Similar structure but lacks the methyl group.

    4-(2-Methylphenyl)-2-hydroxybenzoic acid: Similar structure but lacks the chloro group.

    4-(3-Methylphenyl)-2-hydroxybenzoic acid: Similar structure but lacks the chloro group.

Uniqueness

4-(3-Chloro-2-methylphenyl)-2-hydroxybenzoic acid is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(3-chloro-2-methylphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-8-10(3-2-4-12(8)15)9-5-6-11(14(17)18)13(16)7-9/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLGNSFBTBAFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690264
Record name 3'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-22-4
Record name 3'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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